molecular formula C15H22N2O4S B1662111 Hydroxyhexamide CAS No. 3168-01-2

Hydroxyhexamide

Cat. No. B1662111
CAS RN: 3168-01-2
M. Wt: 326.4 g/mol
InChI Key: VQDAEOYLIBGCHE-UHFFFAOYSA-N
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Description

Hydroxyhexamide is a pharmacologically active metabolite of Acetohexamide, used as a hypoglycemic agent . It is a weakly acidic compound and can undergo esterification and acylamidation reactions .


Synthesis Analysis

The enantioselective hydrolysis of (±)-4-(1-acetoxyethyl)-N-(cyclohexylcarbamoyl)-benzenesulfonamides with lipase Amano P from Pseudomonas sp. in a water-saturated solvent gave ®-4-(1-hydroxyethyl)-N-(cyclohexylcarbamoyl)benzenesulfonamide .


Molecular Structure Analysis

The molecular formula of Hydroxyhexamide is C15H22N2O4S. Its average mass is 326.411 Da and its monoisotopic mass is 326.130035 Da .


Chemical Reactions Analysis

Hydroxyhexamide is a weakly acidic compound that can undergo esterification and acylamidation reactions .


Physical And Chemical Properties Analysis

Hydroxyhexamide is a colorless to pale yellow solid. It is soluble in water and most organic solvents. Its melting point ranges between 110-115°C, and it has a pH value of approximately 6-8 under neutral conditions .

Safety And Hazards

Hydroxyhexamide is toxic and can cause moderate to severe irritation to the skin and eyes. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

1-cyclohexyl-3-[4-(1-hydroxyethyl)phenyl]sulfonylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-11(18)12-7-9-14(10-8-12)22(20,21)17-15(19)16-13-5-3-2-4-6-13/h7-11,13,18H,2-6H2,1H3,(H2,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQDAEOYLIBGCHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2CCCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50953633
Record name N-[(Cyclohexylamino)carbonyl]-4-(1-hydroxyethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50953633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroxyhexamide

CAS RN

3168-01-2
Record name Hydroxyhexamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003168012
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(Cyclohexylamino)carbonyl]-4-(1-hydroxyethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50953633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROXYHEXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3F26TZ9HN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydroxyhexamide
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Hydroxyhexamide
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Hydroxyhexamide
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Hydroxyhexamide
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Citations

For This Compound
232
Citations
Y Imamura, K Sanai, K Seri, H Akita - Life Sciences, 2001 - Elsevier
… )-hydroxyhexamide, namely ( )-hydroxyhexamide, lacks pharmacological activity. However, direct evidence of whether or not ( )-hydroxyhexamide … synthesized R( )hydroxyhexamide (R-…
Number of citations: 5 www.sciencedirect.com
Y IMAMURA, Y KOJIMA… - Chemical and …, 1985 - jstage.jst.go.jp
… (—)—hydroxyhexamide, which is a pharmacologically active metabolite.“ The purpose of this study was to isolate (—)hydroxyhexamide from … to HSA with that of (—)—hydroxyhexamide. …
Number of citations: 28 www.jstage.jst.go.jp
S AsADA, S NAGAMINE, H NAKAE - Chemical and pharmaceutical …, 1989 - jstage.jst.go.jp
The pharmacokinetic profiles of the hypoglycemic agent, acetohexamide (AH) and its major active metabolite, hydroxyhexamide (HH) were studied in three species of laboratory …
Number of citations: 5 www.jstage.jst.go.jp
L Berger, AB Gutman - Metabolism, 1968 - Elsevier
… and to compare its uricosuric activity with that of its chief metabolite, hydroxyhexamide. … of 1-hydroxyhexamide. It was found that the uricosuric action of 1-hydroxyhexamide is compara…
Number of citations: 28 www.sciencedirect.com
Y Takagishi, K Sato, K Tomita, T Sakamoto - Yakugaku Zasshi, 1979 - hero.epa.gov
IPA COPYRIGHT: ASHP A simple high performance liquid chromatographic assay was developed for acetohexamide (I) and its active plasma metabolite, hydroxyhexamide. The …
Number of citations: 33 hero.epa.gov
H Akita, K Kurashima, M Nozawa, S Yamamura… - Tetrahedron …, 1998 - Elsevier
… to the (S)-hydroxyhexamide 2 (>99% ee) and (R)-hydroxyhexamide 2 (>99% ee), respectively. The absolute configuration of a metabolite (−)-hydroxyhexamide 2 from acetohexamide 1 …
Number of citations: 13 www.sciencedirect.com
JW Kleber, JA Galloway, BE Rodda - Journal of Pharmaceutical Sciences, 1977 - Elsevier
A sensitive and specific GLC assay was developed for acetohexamide and hydroxyhexamide, its major metabolite, in plasma and urine. The assay uses tolbutamide as a mass internal …
Number of citations: 9 www.sciencedirect.com
Y Imamura, M Kaneko, H Takada, M Otagiri… - … and Physiology Part C …, 2002 - Elsevier
The pharmacokinetic profile of S(−)-hydroxyhexamide (S-HH), a pharmacologically active metabolite of acetohexamide, was examined in male and female rats. S-HH was eliminated …
Number of citations: 5 www.sciencedirect.com
Y IMAMURA, Y KOJIMA, T HIGUCHI… - Journal of …, 1989 - jstage.jst.go.jp
… The purpose of the present study was to isolate (—)-hydroxyhexamide from the enzyme … i)-hydroxyhexamide and acetohexamide. (t)-Hydroxyhexamide synthesized from acetohexamide …
Number of citations: 23 www.jstage.jst.go.jp
Y IMAMURA, H ABE, Y KOJIMA… - Journal of pharmacobio …, 1989 - jstage.jst.go.jp
… of (–)-hydroxyhexamide in the presence of acetohexamide and (–)-hydroxyhexamide at the … vivo serum protein binding of (–)-hydroxyhexamide. These results lead us to conclude that …
Number of citations: 9 www.jstage.jst.go.jp

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